2-Amino-3-(2-chlorothiophen-3-yl)propanoic acid;hydrochloride
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Overview
Description
2-Amino-3-(2-chlorothiophen-3-yl)propanoic acid;hydrochloride is a chemical compound with the molecular formula C7H8ClNO2S·HCl. It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and contains an amino group and a chloro substituent on the thiophene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Chlorination of Thiophene Derivatives: Starting with thiophene, the compound can be chlorinated at the 2-position to form 2-chlorothiophene. Subsequent reactions can introduce the amino and carboxylic acid groups.
Amination and Carboxylation: The chlorinated thiophene can undergo amination to introduce the amino group, followed by carboxylation to form the propanoic acid derivative.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving the following steps:
Chlorination: Thiophene is chlorinated using chlorine gas in the presence of a catalyst.
Amination: The chlorinated product is then subjected to amination using ammonia or an amine source.
Carboxylation: Finally, the aminated product undergoes carboxylation to introduce the carboxylic acid group.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(2-chlorothiophen-3-yl)propanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions can occur at the chloro or amino positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidation can yield carboxylic acids or ketones.
Reduction Products: Reduction can produce amines or alcohols.
Substitution Products: Substitution reactions can lead to the formation of different halogenated or alkylated derivatives.
Scientific Research Applications
2-Amino-3-(2-chlorothiophen-3-yl)propanoic acid;hydrochloride has various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biological studies to investigate the effects of thiophene derivatives on cellular processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Amino-3-(2-chlorothiophen-3-yl)propanoic acid;hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the chloro substituent can influence the electronic properties of the molecule. These interactions can affect various biological processes, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
3-Amino-3-(5-chlorothiophen-2-yl)propanoic acid;hydrochloride: This compound is structurally similar but differs in the position of the chloro substituent.
4-Amino-3-(5-chlorothiophen-2-yl)butanoic acid: This compound has an additional methylene group compared to the target compound.
Uniqueness: 2-Amino-3-(2-chlorothiophen-3-yl)propanoic acid;hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-amino-3-(2-chlorothiophen-3-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S.ClH/c8-6-4(1-2-12-6)3-5(9)7(10)11;/h1-2,5H,3,9H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZXMWNGMKAHOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1CC(C(=O)O)N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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